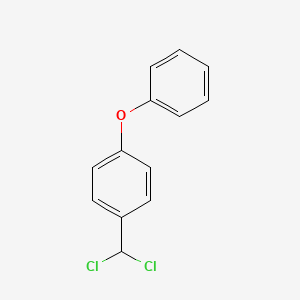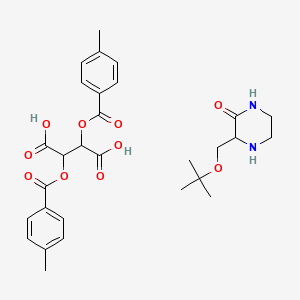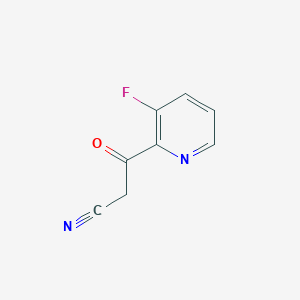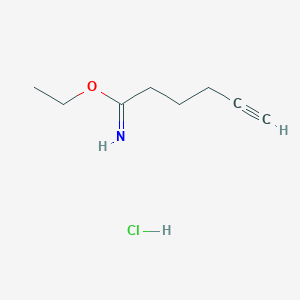![molecular formula C18H14S2 B13700235 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne is an organic compound characterized by the presence of two phenyl rings substituted with methylthio groups at the para positions, connected by a butadiyne linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne typically involves the coupling of 4-(methylthio)phenylacetylene derivatives. One common method is the oxidative coupling of 4-(methylthio)phenylacetylene using a palladium catalyst under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an oxidant, such as copper(II) chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification methods, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne involves its interaction with molecular targets through its functional groups. The methylthio groups can participate in various chemical reactions, such as oxidation and substitution, which can modify the compound’s properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Similar structure but lacks the methylthio groups.
Bis(4-methylthio)phenyl)amine: Contains methylthio groups but has a different core structure.
1,4-Bis(methylthio)benzene: Similar functional groups but lacks the butadiyne linker.
Uniqueness
1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne is unique due to the combination of its methylthio-substituted phenyl rings and the butadiyne linker. This combination imparts distinct electronic properties and reactivity, making it valuable for applications in materials science and organic electronics .
Propiedades
Fórmula molecular |
C18H14S2 |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-methylsulfanyl-4-[4-(4-methylsulfanylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C18H14S2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h7-14H,1-2H3 |
Clave InChI |
NCFVBTNHTIBGLD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)



![Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)






![3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
